![molecular formula C46H55N9O7S B10832104 N-[4-[4-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]piperidin-1-yl]-2-methoxyphenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B10832104.png)
N-[4-[4-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]piperidin-1-yl]-2-methoxyphenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNJ-1013 is a potent and selective degrader of interleukin-1 receptor-associated kinase 1 (IRAK1). It has shown significant potential in inducing apoptosis and inhibiting downstream signaling pathways in various cell lines, particularly those with MyD88 mutations .
Preparation Methods
The synthesis of JNJ-1013 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the use of protecting groups, coupling agents, and purification steps . Industrial production methods are likely to involve large-scale synthesis techniques, including optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
JNJ-1013 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the molecule to enhance its activity and stability.
Coupling Reactions: These are essential for forming the key bonds in the molecule, often using reagents like palladium catalysts
The major products formed from these reactions are intermediates that are further processed to yield the final compound, JNJ-1013.
Scientific Research Applications
JNJ-1013 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the degradation of IRAK1 and its effects on various signaling pathways.
Biology: JNJ-1013 is employed in cell biology to investigate the role of IRAK1 in apoptosis and cell proliferation.
Medicine: The compound has potential therapeutic applications in treating cancers, particularly those with MyD88 mutations, by inhibiting IRAK1-dependent signaling pathways
Industry: JNJ-1013 can be used in the development of new drugs targeting IRAK1 and related pathways.
Mechanism of Action
JNJ-1013 exerts its effects by selectively degrading IRAK1. It binds to IRAK1 and promotes its ubiquitination and subsequent proteasomal degradation. This leads to the inhibition of IRAK1-dependent signaling pathways, resulting in reduced cell proliferation and increased apoptosis . The molecular targets involved include IRAK1, IRAK4, and various downstream signaling molecules such as p-IKBα and pSTAT3 .
Comparison with Similar Compounds
JNJ-1013 is unique in its high potency and selectivity for IRAK1 degradation. Similar compounds include other IRAK1 degraders and inhibitors, such as:
Degrader-1: Another potent IRAK1 degrader with similar mechanisms of action.
Degrader-2: Known for its high selectivity but lower potency compared to JNJ-1013.
IRAK1 Inhibitors: These compounds inhibit IRAK1 activity but do not promote its degradation
JNJ-1013 stands out due to its ability to effectively degrade IRAK1 and inhibit downstream signaling pathways, making it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C46H55N9O7S |
|---|---|
Molecular Weight |
878.1 g/mol |
IUPAC Name |
N-[4-[4-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]piperidin-1-yl]-2-methoxyphenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C46H55N9O7S/c1-27(29-10-12-30(13-11-29)41-28(2)47-26-63-41)49-44(59)38-23-32(56)24-55(38)45(60)42(46(3,4)5)52-40(57)25-62-33-17-20-54(21-18-33)31-14-15-36(39(22-31)61-6)51-43(58)37-9-7-8-34(50-37)35-16-19-48-53-35/h7-16,19,22,26-27,32-33,38,42,56H,17-18,20-21,23-25H2,1-6H3,(H,48,53)(H,49,59)(H,51,58)(H,52,57)/t27-,32+,38-,42+/m0/s1 |
InChI Key |
MHRNVFQJUUXQIG-VIFUUBRESA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COC4CCN(CC4)C5=CC(=C(C=C5)NC(=O)C6=CC=CC(=N6)C7=CC=NN7)OC)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COC4CCN(CC4)C5=CC(=C(C=C5)NC(=O)C6=CC=CC(=N6)C7=CC=NN7)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


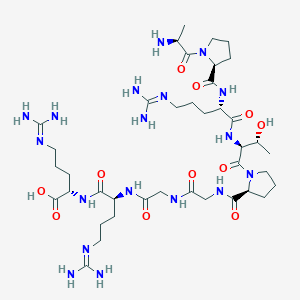
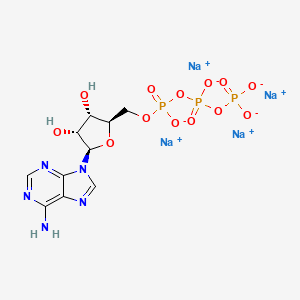
![(1S,3R,4R,7R,9R,11R,15S,16S,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B10832027.png)
![(2R,3R,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B10832040.png)
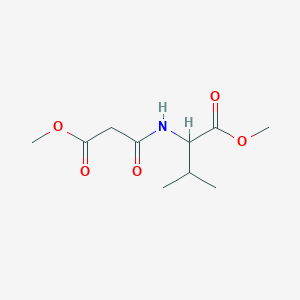
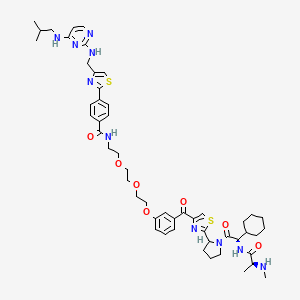
![5-[[9-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-9-oxononyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10832063.png)

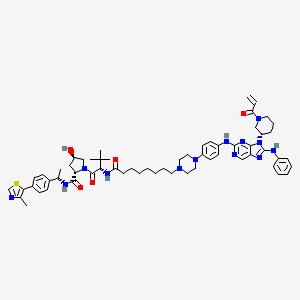
![N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]-4-[[4-(1-propylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]benzamide](/img/structure/B10832079.png)
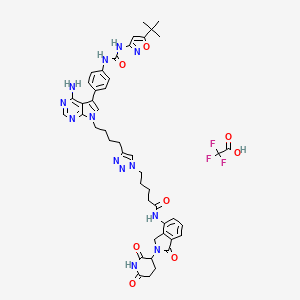
![2-[3-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]propoxy]ethyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B10832090.png)
![2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(8-((5-fluoro-2-(((9-isopropyl-2-morpholino-9H-purin-6-yl)amino)methyl)-1H-benzo[d]imidazol-6-yl)amino)octyl)acetamide](/img/structure/B10832095.png)
![[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10832119.png)
